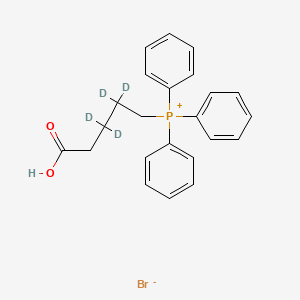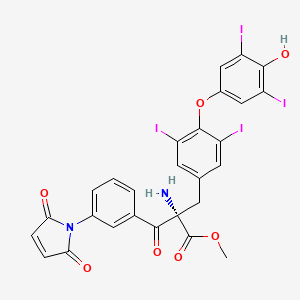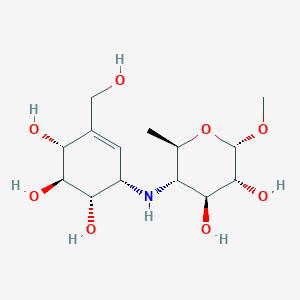
(4-Carboxybutyl-d4)triphenylphosphonium Bromide
Vue d'ensemble
Description
“(4-Carboxybutyl-d4)triphenylphosphonium Bromide” is a chemical compound used as a mosquito oviposition inhibitor . It’s also known as CTBP .
Synthesis Analysis
This compound is intended for use as an internal standard for the quantification of (4-carboxybutyl)triphenylphosphonium by GC- or LC-MS . It has been used in the synthesis of prostaglandin F 2α and the monounsaturated fatty acid 7-methyl-6-octadecenoic acid . It’s also been used to enhance mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel .Molecular Structure Analysis
The formal name of this compound is (4-carboxybutyl-2,2,3,3-d4)triphenyl-phosphonium, monobromide . Its molecular formula is C23H20D4O2P • Br and it has a formula weight of 447.3 .Chemical Reactions Analysis
This compound is a Wittig reagent . It has been used in the synthesis of prostaglandin F 2α and the monounsaturated fatty acid 7-methyl-6-octadecenoic acid . It has also been used to enhance mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel .Physical And Chemical Properties Analysis
The compound is a white to almost white crystalline powder . It is soluble in ethanol, methanol, and water, but insoluble in toluene and hexane .Applications De Recherche Scientifique
Internal Standard for Quantification
“(4-Carboxybutyl-d4)triphenylphosphonium Bromide” is used as an internal standard for the quantification of “(4-carboxybutyl)triphenylphosphonium” by GC- or LC-MS .
Wittig Reagent
This compound is a Wittig reagent, a type of reagent used in organic chemistry for the synthesis of alkenes .
Synthesis of Prostaglandin F2α
It has been used in the synthesis of prostaglandin F2α (PGF2α), a bioactive lipid that plays a role in various physiological processes .
Synthesis of Monounsaturated Fatty Acid
The compound has been used in the synthesis of the monounsaturated fatty acid 7-methyl-6-octadecenoic acid .
Enhancing Mitochondrial Localization
“(4-Carboxybutyl-d4)triphenylphosphonium Bromide” has been used to enhance the mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel .
Delivery of Pro-apoptotic Peptides
It has been used as a platform for the delivery of pro-apoptotic peptides into the mitochondria of tumor cells .
Preparation of Ring Skeletons
The compound has been used as a reactant for the preparation of ring skeletons via ring closing metathesis and double bond migration ring closing metathesis reactions .
Synthesis of Antimycobacterial Agents
“(4-Carboxybutyl-d4)triphenylphosphonium Bromide” has been used in the synthesis of methyl alkenyl quinolones, which are antimycobacterial agents .
Mécanisme D'action
Target of Action
The primary target of (4-Carboxybutyl-d4)triphenylphosphonium Bromide is the mitochondria of tumor cells . The compound is used as a platform for the delivery of pro-apoptotic peptides into the mitochondria .
Mode of Action
(4-Carboxybutyl-d4)triphenylphosphonium Bromide interacts with its target by enhancing the mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel . This interaction results in the delivery of pro-apoptotic peptides into the mitochondria of tumor cells .
Biochemical Pathways
The compound affects the apoptotic pathways in tumor cells . By delivering pro-apoptotic peptides into the mitochondria, it induces apoptosis, leading to the death of the tumor cells .
Pharmacokinetics
(4-Carboxybutyl-d4)triphenylphosphonium Bromide is a deuterium-labeled compound . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The result of the compound’s action is the induction of apoptosis in tumor cells . This leads to the death of the tumor cells, thereby inhibiting the growth and proliferation of the tumor .
Action Environment
The action of (4-Carboxybutyl-d4)triphenylphosphonium Bromide is influenced by the tumor microenvironment . Factors such as the presence of other drugs, the pH of the environment, and the metabolic state of the tumor cells can influence the compound’s action, efficacy, and stability .
Orientations Futures
The compound has potential applications in cancer research, cardiovascular system research, lipid biochemistry, and endocrinology & metabolism . It can be used as an internal standard for the quantification of (4-carboxybutyl)triphenylphosphonium by GC- or LC-MS . It’s also been used to enhance mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel .
Propriétés
IUPAC Name |
(4-carboxy-2,2,3,3-tetradeuteriobutyl)-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/i10D2,11D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOSJPZSZWUDSK-DEHBLRELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42932-63-8 | |
| Record name | Phosphonium, (4-carboxybutyl-2,2,3,3-d4)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42932-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)
![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)

![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)
